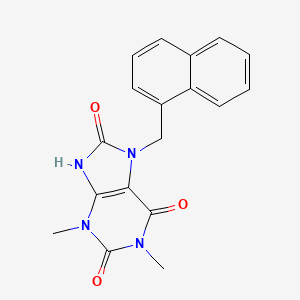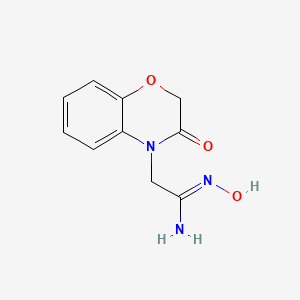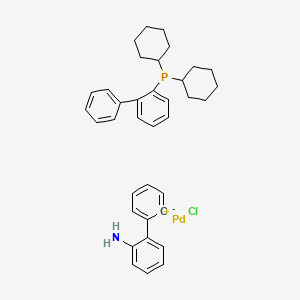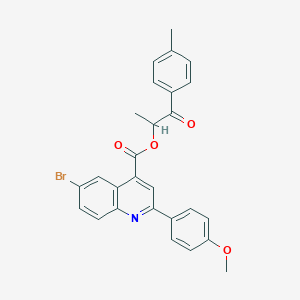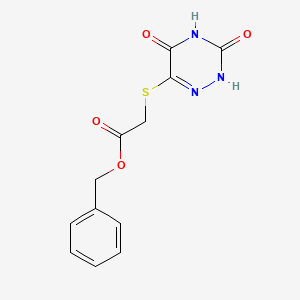
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate typically involves the reaction of benzyl bromide with ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification to maintain the compound’s integrity and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), Jones reagent (chromic acid in acetone)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl bromide, potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various benzyl derivatives
Aplicaciones Científicas De Investigación
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate is primarily used in early discovery research due to its unique chemical structure . Its applications span across various fields:
Mecanismo De Acción
its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzyme inhibition or receptor modulation . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl ((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)acetate
- Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate
Uniqueness
Benzyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzyl group with a triazinylthioacetate moiety sets it apart from other similar compounds, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C12H11N3O4S |
|---|---|
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H11N3O4S/c16-9(19-6-8-4-2-1-3-5-8)7-20-11-10(17)13-12(18)15-14-11/h1-5H,6-7H2,(H2,13,15,17,18) |
Clave InChI |
ZPDUFMIZOIWGEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CSC2=NNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


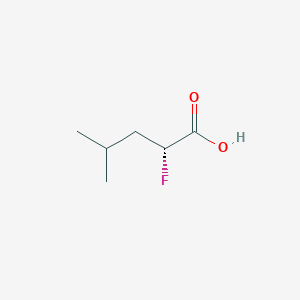
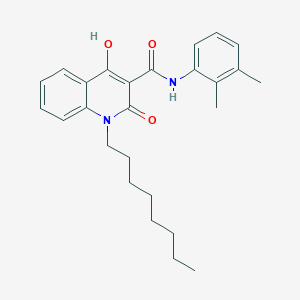
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
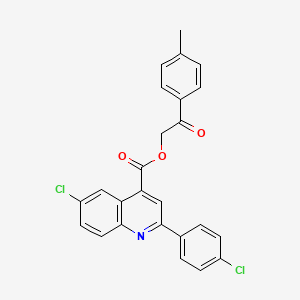
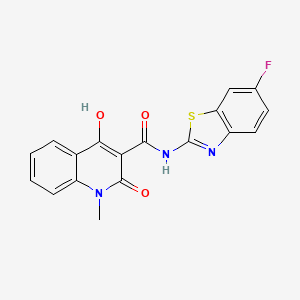
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)
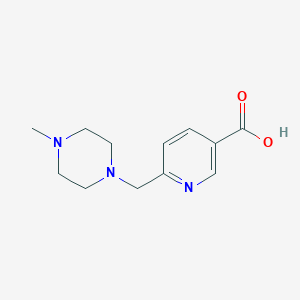
![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
